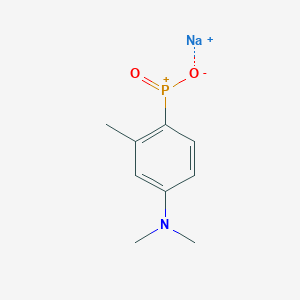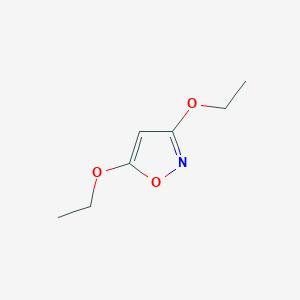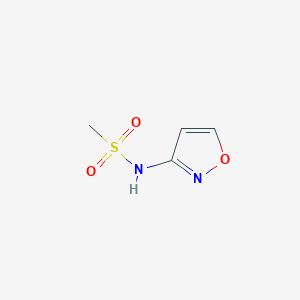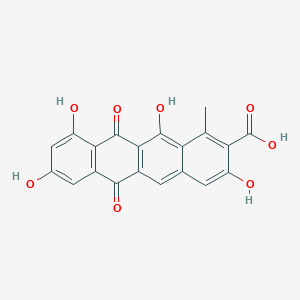
Tetracenomycin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracenomycin D3 is a natural antibiotic that belongs to the tetracycline family of antibiotics. It was first isolated from the fermentation broth of Streptomyces aureofaciens in the late 1950s and has since been found to have a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. Tetracenomycin D3 has been the focus of intense scientific research due to its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Biosynthetic Pathways and Antibiotic Activity
Tetracenomycin D3 plays a significant role in the biosynthetic pathways of various antibiotics. Rohr et al. (1988) found that Tetracenomycin D3 exhibited moderate activity against certain bacteria such as Bacillus subtilis and Arthrobacter aurescens, highlighting its potential as an antibiotic (Rohr et al., 1988). Shen and Hutchinson (1993) further explored its role in the biosynthesis of tetracenomycin C, an anthracycline antibiotic, showing its transformation from a naphthacenone to a naphthacenequinone (Shen & Hutchinson, 1993).
Antitumor Activity
Tetracenomycin D3 is also researched for its antitumor properties. Qiao et al. (2019) reported that Tetracenomycin X, a related compound, exhibited antitumor activity in lung cancer cells, suggesting a similar potential for Tetracenomycin D3 (Qiao et al., 2019).
Engineering Tetracenomycin Pathway
Nguyen et al. (2021) discussed using a Biobricks toolbox for metabolic engineering of the tetracenomycin pathway, which could potentially enhance the production and application of Tetracenomycin D3 (Nguyen et al., 2021).
Antibacterial Properties
Zhang et al. (2013) isolated tetracenomycin D from Streptomyces canus and highlighted its strong antifungal activities against pathogens, demonstrating another aspect of Tetracenomycin D3's utility in combating microbial infections (Zhang et al., 2013).
Structural Studies
Structural elucidation of Tetracenomycin D3 and related compounds has been a focus of research, as seen in the work of Cameron and Bruyn (1992), who synthesized various tetracenomycins, contributing to our understanding of their chemical structure (Cameron & Bruyn, 1992).
Propiedades
Número CAS |
117241-61-9 |
|---|---|
Nombre del producto |
Tetracenomycin D3 |
Fórmula molecular |
C20H12O8 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
3,8,10,12-tetrahydroxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid |
InChI |
InChI=1S/C20H12O8/c1-6-13-7(3-11(22)14(6)20(27)28)2-9-16(18(13)25)19(26)15-10(17(9)24)4-8(21)5-12(15)23/h2-5,21-23,25H,1H3,(H,27,28) |
Clave InChI |
OXCNORDLEQIUCT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)O |
SMILES canónico |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)O |
Otros números CAS |
117241-61-9 |
Sinónimos |
tetracenomycin D tetracenomycin D(3) tetracenomycin D3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



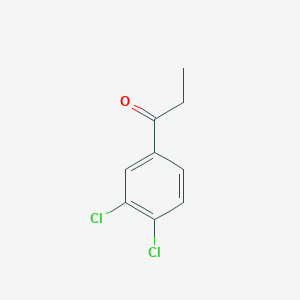
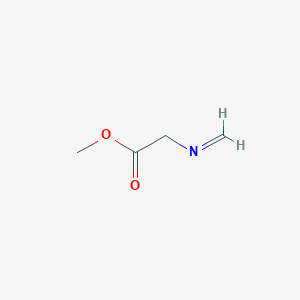
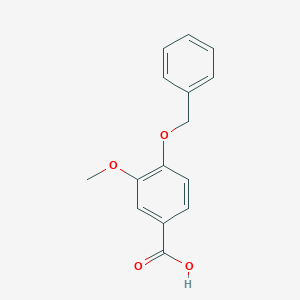
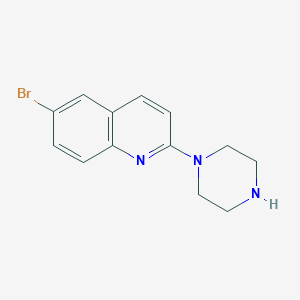
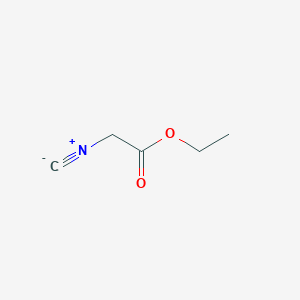
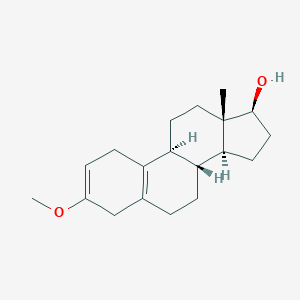
![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)
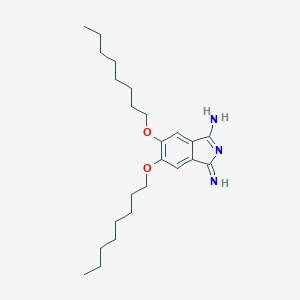

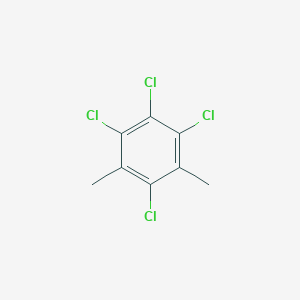
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)
